molecular formula C24H19NO2 B12042492 2-Methylphenyl 6-methyl-2-phenylquinoline-4-carboxylate

2-Methylphenyl 6-methyl-2-phenylquinoline-4-carboxylate

Cat. No.: B12042492
M. Wt: 353.4 g/mol
InChI Key: QFKVRNKITBQPLW-UHFFFAOYSA-N
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Description

2-Methylphenyl 6-methyl-2-phenylquinoline-4-carboxylate is a complex organic compound with the molecular formula C24H19NO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylphenyl 6-methyl-2-phenylquinoline-4-carboxylate typically involves the condensation of 2-methylphenyl and 6-methyl-2-phenylquinoline-4-carboxylic acid. The reaction is usually carried out in the presence of a catalyst under controlled temperature and pressure conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and energy consumption .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can occur with reagents like sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium methoxide, other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups .

Scientific Research Applications

2-Methylphenyl 6-methyl-2-phenylquinoline-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methylphenyl 6-methyl-2-phenylquinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 6-Methyl-2-(4-methylphenyl)quinoline-4-carboxylic acid
  • 4-Methylphenyl 6-methyl-2-phenylquinoline-4-carboxylate

Comparison: Compared to similar compounds, 2-Methylphenyl 6-methyl-2-phenylquinoline-4-carboxylate may exhibit unique properties such as higher stability, specific biological activities, or improved synthetic accessibility. These differences make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H19NO2

Molecular Weight

353.4 g/mol

IUPAC Name

(2-methylphenyl) 6-methyl-2-phenylquinoline-4-carboxylate

InChI

InChI=1S/C24H19NO2/c1-16-12-13-21-19(14-16)20(15-22(25-21)18-9-4-3-5-10-18)24(26)27-23-11-7-6-8-17(23)2/h3-15H,1-2H3

InChI Key

QFKVRNKITBQPLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)OC3=CC=CC=C3C)C4=CC=CC=C4

Origin of Product

United States

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